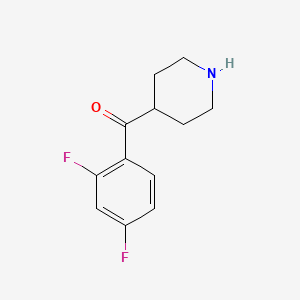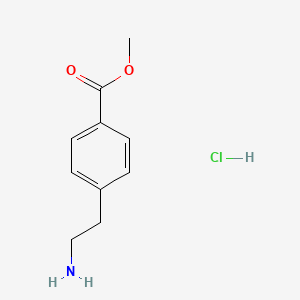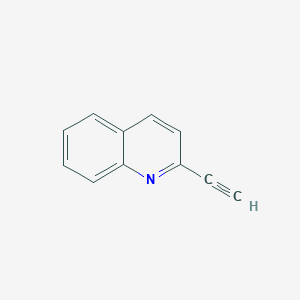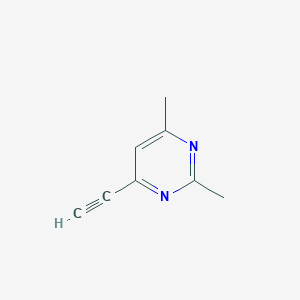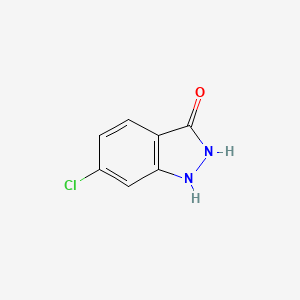
6-氯-1H-吲唑-3-醇
描述
6-Chloro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 3rd position of the indazole ring imparts unique chemical properties to 6-Chloro-1H-indazol-3-ol.
科学研究应用
6-Chloro-1H-indazol-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
Target of Action
The primary targets of 6-Chloro-1H-indazol-3-ol are likely to be kinases such as CHK1 and CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
6-Chloro-1H-indazol-3-ol interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and cell volume regulation, potentially affecting the progression of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-1H-indazol-3-ol are likely to be those involving its kinase targets. For instance, the inhibition of CHK1 and CHK2 can disrupt the cell cycle, preventing the proliferation of cancer cells . Similarly, the modulation of SGK activity can influence cell volume regulation .
Result of Action
The molecular and cellular effects of 6-Chloro-1H-indazol-3-ol’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound effectively inhibits CHK1 and CHK2, it could halt the cell cycle and suppress the growth of cancer cells .
生化分析
Biochemical Properties
6-Chloro-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 6-Chloro-1H-indazol-3-ol, have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 6-Chloro-1H-indazol-3-ol may interact with phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival .
Cellular Effects
6-Chloro-1H-indazol-3-ol influences various cellular processes and cell types. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including 6-Chloro-1H-indazol-3-ol, have demonstrated antiproliferative activity against cancer cell lines by inducing apoptosis and cell cycle arrest . This compound may also modulate the p53/MDM2 pathway, which is essential for regulating cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of 6-Chloro-1H-indazol-3-ol involves several binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as COX-2, by binding to their active sites and preventing their catalytic activity . Additionally, 6-Chloro-1H-indazol-3-ol may influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-indazol-3-ol may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indazole derivatives, including 6-Chloro-1H-indazol-3-ol, maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to 6-Chloro-1H-indazol-3-ol in in vitro and in vivo studies has demonstrated sustained antiproliferative and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-indazol-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 6-Chloro-1H-indazol-3-ol may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Chloro-1H-indazol-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, cytochrome P450 enzymes may play a role in the oxidative metabolism of 6-Chloro-1H-indazol-3-ol, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 6-Chloro-1H-indazol-3-ol within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, 6-Chloro-1H-indazol-3-ol may accumulate in certain tissues, affecting its localization and concentration within the body .
Subcellular Localization
The subcellular localization of 6-Chloro-1H-indazol-3-ol can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 6-Chloro-1H-indazol-3-ol may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-indazol-3-ol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Another method involves the use of 2-azidobenzaldehydes and amines in a metal-free reaction .
Industrial Production Methods: Industrial production of 6-Chloro-1H-indazol-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Chloro-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives.
相似化合物的比较
1H-indazole: Lacks the chlorine and hydroxyl groups, resulting in different chemical properties and biological activities.
2H-indazole: A tautomeric form with different stability and reactivity.
6-Bromo-1H-indazol-3-ol: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: 6-Chloro-1H-indazol-3-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activities. Its specific substitution pattern makes it a valuable compound for targeted research and therapeutic applications.
属性
IUPAC Name |
6-chloro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUKOSIGBXAOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570212 | |
| Record name | 6-Chloro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-29-6 | |
| Record name | 6-Chloro-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




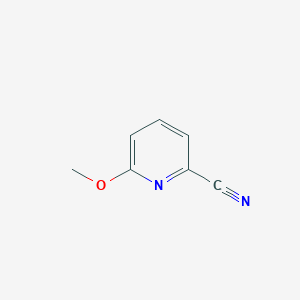
![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
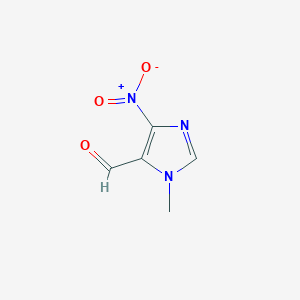
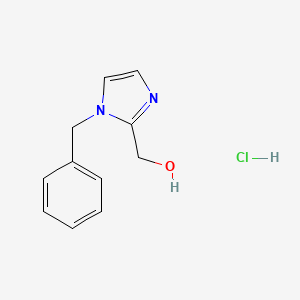

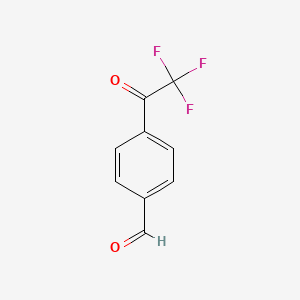
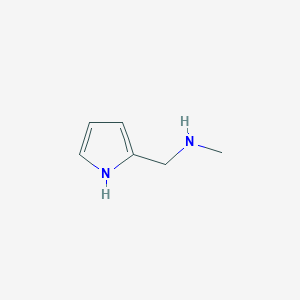
![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
